Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Enhancing Li+ transport efficiency in solid-state Li-ion batteries with a ceramic-array-based composite electrolyte†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05329F
The electrochemical properties and potential applications of a composite solid electrolyte (CSE) named array-CSE, consisting of a Li6.4La3Zr1.4Ta0.6O12 (LLZTO) array structure embedded in a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) matrix, have been investigated. The LLZTO array is fabricated using the innovative three-dimensional printing technique, enabling precise control over its architecture. In comparison to the conventional composite electrolyte containing distributed LLZTO particles in PVDF-HFP, referred to as dispersion-CSE, the array-CSE demonstrates efficient Li+ migration along a continuous ceramic pathway, while the dispersion-CSE shows inefficient Li+ transport due to indirect trajectories. Experimental results confirm higher Li+ conductivity, lower activation energy, and a higher Li+ transference number in the array-CSE than in the dispersion-CSE. Through numerical simulations, the Li+ transport behaviors and fluxes across the individual LLZTO and PVDF-HFP regions within the CSE are clarified, and the difference in the Li+ fluxes between the array-CSE and dispersion-CSE is revealed, which is consistent with the experimental findings. When assembled into LiFePO4 batteries, the array-CSE demonstrates superior capacity and rate performance, as well as a longer cycle life. These advantages can be attributed to its enhanced conductivity and reduced void formation at the anode interface during Li stripping. These findings offer valuable insights for the design of CSEs in solid-state Li-ion batteries, with the potential for increased energy density and stability.
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A multimodal PDMS triboelectric nanogenerator sensor based on anodised aluminium oxide template preparation for object recognition†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04690G
With triboelectric nanogenerators (TENGs) increasingly being used as touch sensors, their recognition accuracy is critical for the practical application of TENG devices. Here, we propose a method to prepare polydimethylsiloxane (PDMS) films with nano-array structures on the surface using an anodised aluminium oxide (AAO) template to assemble a TENG device with a high static contact angle. The method can improve the TENG output effect and enhance the accuracy of material recognition. The prepared nano-array structures (na-PDMS) are a series of cylinders with a radius of 150 nm and a height of 500 nm. The results show that the N-TENG device assembled from na-PDMS produced strain in the nano-array layer of na-PDMS at an applied stress of 0.89–19.50 kPa; when the applied stress of 19.50–134.52 kPa exceeded the tolerance range of the nano-array layer of na-PDMS, the non-nano-array structured layer of na-PDMS produced strain. Furthermore, under the test conditions of 14.95 kPa, the maximum power density of the N-TENG was 3.96 mW m−2 when the load resistance was 4 MΩ. In addition, the feature signals generated when the N-TENG was in contact with the material/separated from the material were combined with the CNN deep learning technique. The following could be observed: the fabricated N-TENG device could recognise eight different materials with 97.7% certainty, which is better than the conventional S-TENG device. Overall, the method proposed in this paper provides a feasible way to improve the triboelectric properties of TENGs and sheds light on the surface structure design of triboelectric materials.
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Eco-efficient pickering foams: leveraging sugarcane waste-derived cellulose nanofibres
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04917E
Foams, known for their diverse material properties, are extensively utilised in fields ranging from food and cosmetics to environmental remediation and mineral processing. Stable foam formation typically requires surface-active substances, such as surfactants, to lower the surface free energy at the air–liquid interface. However, many current foam stabilisers pose environmental risks due to toxicity and non-biodegradability. This study presents cellulose nanofibers (CNF) derived from agricultural waste, as an eco-friendly foam stabiliser. The less dense structure of non-wood biomass yields high aspect ratio and flexible nanofibers, positioning agricultural waste-derived nanofibers as a potential foam stabilising agent. To achieve varying foam stabilities for different applications, the foam generation and stability of 0.1 wt% CNF with different amounts of octylamine (OA) are examined. Insights into the stabilising effect of CNF and OA are drawn from the interfacial tension and dilational rheology of OA and CNF adsorbed layers. Results showed that foam stability peaked with OA concentration at 630 ppm; beyond this, stability decreased because of nanofiber aggregation. The enhanced foam stability is attributed to the increased surface hydrophobicity with OA concentration, which promotes nanofiber adsorption at the air–water interface and improves the interfacial tension and dilational viscoelasticity. Overall, this study provides valuable insights into using agricultural waste-derived nanocellulose as an efficient, eco-friendly, and economical stabilising agent for wet foams.
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Coupling PtZn intermetallic and atomically dispersed cobalt towards efficient and stable oxygen reduction reaction catalysts†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04591A
PtZn is a promising catalyst candidate for the oxygen reduction reaction (ORR) due to its low intermetallic formation energy and high potential stability under reaction conditions. However, the fully occupied electron configuration of Zn (3d104S2) reduces its affinity for surface oxygen species, thus limiting its ORR activity. Herein, we propose a straightforward strategy to prepare small-size PtZn intermetallic nanoparticles supported on a porous carbon that contains atomically dispersed Co anchored at N–C sites (PtZn–CoNC). The coupled PtZn–CoNC catalyst delivers superior ORR activity and remarkable durability with a half-wave potential variation of just 5 mV after 30 000 cycles. The high ORR performance of PtZn–CoNC is associated with the strong metal–support interaction between the PtZn nanoparticles and atomically dispersed Co sites (Co–Nx), as well as the confinement effect of the porous carbon substrate. Density functional theory calculations reveal that Co–Nx sites can adjust the electronic structure of Pt to further optimize the binding energies of oxygen-containing intermediates, thus enhancing ORR activity.
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Cartilage-inspired rapid in situ fabrication of seamless interlocked electrolyte–electrode interface for high-performance flexible supercapacitors†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04985J
Despite gel electrolytes' high ionic conductivity and appreciable mechanical softness making them promising candidates for flexible electronic devices (FEDs), preparing gel electrolytes which seamlessly interface with electrodes is still challenging, especially via rapid gelation. Inspired by cartilage, a mechanically interlocked and hydrogen bonded electrolyte–electrode interface (MHEEI) generated using an ultrafast gelation process via in situ interfacial polymerization of gelatin macromolecules and acrylamide monomers hybrid fluid is reported. A nanoporous carbon (NC) electrode favorable for polymer matrix embedding is employed to lock into the in situ gel electrolyte through a mechanical interlocking structure. Polyacrylamide chains inside the nanoporous electrode are strongly connected with gelatin chains via intra-intermolecular hydrogen bond interactions. Their synergy simultaneously imparts low contact resistance (1 Ω), high ionic conductivity (55.9 mS cm−1) and interfacial toughness of 16 J m−2 at MHEEI, which is 6.4 times greater than that obtained by a physical stacking approach. The NC electrode with MHEEI thus exhibits a specific capacitance of 336 F g−1 (at 8 A g−1), about 12 times greater than that of the electrode with MEEI. Additionally, an interrupted electronic circuit is instantly restored via ultrafast construction of interlocking layers. This concept can be demonstrated in other gel systems, providing generalized design principles for the ultrafast construction of interlocking structures for FEDs.
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Mechanistic understanding of 3d-metal phthalocyanine catalysts: heterostructure regulation of dz2 orbitals for efficient CO2 reduction†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05834D
Heterostructure molecular catalysts have attracted significant attention for their distinctive catalytic activity in the electrocatalytic CO2 reduction reaction. To investigate the intrinsic reaction mechanisms, 3d-transition metal-phthalocyanine-based catalysts were systematically investigated. The results demonstrate that the heterostructure catalysts, composed of 3d-transition metal phthalocyanine and two-dimensional nitrogen-doped graphene, successfully modulate the electron configuration of the central metal atom and push its dz2 orbitals close to the Fermi level which can lower the energy barrier for the rate-limiting step in its electrocatalytic CO2 reduction reaction (CRR) and boost the overall reaction kinetics. In addition, the mechanism of dual-site synergistic hydrogenation was determined for the first time through molecular dynamics simulation. Meanwhile, the descriptors related to metal atoms' inherent characteristics and catalytic properties exhibit a volcano relationship with the overpotential. This study provides a theoretical comprehension of the CRR mechanisms over heterostructure molecular catalysts, as well as innovative concepts for new molecular catalyst design.
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Cathode interface materials based on perylene-diimide derivatives for thickness insensitivity and high fill factor heterojunction organic solar cells†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04833K
Cathode interface layers are important to improve the performance of organic solar cells (OSCs). In this work, two perylene diimide (PDI) derivatives (2N-PDI and 2NBr-PDI) as cathode interface materials were reported. Studies of ultraviolet photoelectron spectroscopy (UPS), electron paramagnetic resonance (EPR), atomic force microscopy (AFM), electron mobility, and light intensity dependence were carried out. The results show that 2NBr-PDI has better metal electrode work function (WF) adjustability, film morphology, and electron mobility than PDINO. The device with 2NBr-PDI as the cathode interface layer with PM6:Y6 as the active layer reached a power conversion efficiency (PCE) of 16.18% and a high fill factor (FF) of 78.37%, which is one of the highest values among PM6:Y6 systems. Notably, it exhibits good thickness insensitivity, with PCE remaining at 90% at a thickness of 35 nm, which facilitates future large-scale production.
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An integrated-milliampere-level hydroelectric generator utilizing chemical-doped P-type and N-type graphites†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA06080B
Hydrovoltaic technology is a promising approach for clean and renewable energy generation, owing to its unique ability to generate electricity from the interactions between nanomaterials and abundant water. However, the output current of hydroelectric generators, which is usually below 1 mA, needs improvement. Here, we demonstrate a large-scale integration of water-graphite hydroelectric generators that can produce an output current of up to 58 mA, surpassing the performance of existing hydroelectric generators, and capable of powering commercial electronics, such as electric fans and full-color liquid crystal display screens. Our results show that this low-cost and scalable hydroelectric generator has the potential to significantly expand the application domain and facilitate the development of clean and renewable energy sources.
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Deposition of Pd nanoparticles on 2D Ni–Fe-MOF ultrathin nanosheets for efficient N-alkylation of amines by alcohols under visible light†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04617F
2D Ni–Fe-MOF ultrathin nanosheets (NSs), with dimensions of ca. 1.0 μm and thickness of ca. 5.0 nm, were successfully fabricated. Small-sized Pd nanoparticles of ca. 3.0 nm were deposited on 2D Ni–Fe-MOF NSs to afford Pd/Ni–Fe-MOF NSs, which were used as an efficient multifunctional catalyst to realize the N-alkylation reactions of amines by alcohols under visible light. The superior performance observed over the resultant Pd/Ni–Fe-MOF NSs as compared with Pd/bulk Ni–Fe-MOF, their 3D counterpart, can be ascribed to the ultrathin nanosheet morphology of 2D Ni–Fe-MOF NSs, which not only shortens the transportation path for the photogenerated charge carriers, but also can provide more efficient interaction between the active site and substrates. This work provides a green and sustainable strategy for the production of secondary amines using alcohols as the alkylating agent. This study also demonstrates the unique advantages of 2D MOF ultrathin nanosheets in the fabrication of multifunctional catalytic systems for light initiated one-pot tandem/cascade reactions.
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A long-term stable zinc metal anode enabled by a mannitol additive†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04700H
Despite the promising potential of zinc-ion batteries (ZIBs) for large-scale energy storage applications, their electrochemical performance is still hindered by zinc dendrites and side reactions. To address these challenges, the optimization of electrolyte composition emerges as a practical and straightforward approach to enhance the coulombic efficiency (CE) and Zn plating/stripping reversibility of ZIBs. Here, mannitol stands out due to its abundance of polar groups and cost-effectiveness, and an electrolyte mixture consisting of 0.02 M mannitol and 2 M ZnSO4 is demonstrated, resulting in an impressive improvement in Zn reversibility compared to the pure ZnSO4 electrolyte. Density functional theory (DFT) calculations and spectroscopic analysis shed light on mannitol's capability to reconstruct the solvation structure of Zn2+ and replace free water molecules. The inhibited dendrite growth on the zinc metal anode is further confirmed through in situ characterization. This work paves the way for the development of long-lifespan ZIBs.
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Synthesis of three-component Cu2O/ZnO/Ag nanocrystal heterogeneous photocatalysts with high reactivity and stability for dye reduction†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05424A
Semiconductor nanocrystals are widely used as photocatalysts for the degradation of organic dye molecules due to their strong electron transfer ability and high catalytic reactivity. However, as a photocatalyst with excellent performance, semiconductor nanocrystals still have some disadvantages, such as aggregation, photocorrosion during the reactions, and loss during recycling that need to be addressed. In response to these problems, it is necessary to improve the using efficiency of “active charges” of the photocatalysts and their stability in the recycling process, which can be achieved by transferring the unreacted “active charges” to other active materials and fixing the photocatalysts in the polymer matrix. Here, we designed nanocrystals with three components, Cu2O–ZnO–AgNC (silver nanocube), as photocatalysts with high stability and high reactivity for the degradation of Congo red molecules under irradiation in the visible light range. The high reactivity of Cu2O–ZnO–AgNC as a photocatalyst can be attributed to the generation of “active charges”, hot electrons from AgNC, and excited electron–hole pairs from Cu2O under visible light irradiation. Moreover, the photocorrosion of Cu2O can be suppressed by transferring the unreacted “active charges” to ZnO and the photocatalytic performance can be further improved. These results enable the design and synthesis of catalysts or photocatalysts with high catalytic performance for various reduction reactions.
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Microporous organic nanoparticles bearing tri-Zn macrocycles: heterogeneous catalysts for the conversion of biomass-derived furan esters to polymer platforms†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04797K
Biomass conversion to polymer platforms is presently a crucial issue that requires efficient catalysts. This work suggests a microporous organic polymer (MOP)-based multimetallic heterogeneous Lewis acid catalyst for the synthesis of biomass-derived polymer platforms. MOP nanoparticles bearing tri-Zn macrocycles (MOPN-TZnM) were prepared by the Sonogashira–Hagihara coupling of a predesigned building block bearing tri-Zn macrocyclic moieties with tetra(4-ethynylphenyl)methane. The MOPN-TZnM showed excellent catalytic performance in the transesterification of biomass-derived dimethyl furan-2,5-dicarboxylate with diols to furan-based diols that can be utilized as polymer platforms of polyurethanes.
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Sulfonate compounds embraced from acid copper electroplating baths as innovative additives for alkaline Zn batteries†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04612E
Nickel–zinc (Ni–Zn) batteries are rechargeable (secondary) aqueous batteries with high theoretical power density and a considerably low cost in addition to being safe and rather sustainable. Currently, the cycle life of these batteries is still insufficient to keep up with other common industrially available battery chemistries. This insufficiency is a result of dendrite formation, parasitic hydrogen evolution, corrosion, passivation, and dynamic character of morphology evolution. The application of electrolyte additives is a simple and cost-effective method to address these challenges and promote alternative beneficial layer-like morphologies. This work reports on the positive effects of additive combination, inspired by embracing and optimizing additives, originating from copper (Cu) electroplating in the very large system integrated (VLSI) microelectronic field. Here, we report on the vast impact of bis(sodium-sulfo-propyl) disulfide (SPS) and other sulfur-based derivatives, such as sodium 3-(dimethylcarbamothioylsulfanyl) propane-1-sulfonate (DPS) and 3-S-isothiuronium propyl sulfonate (UPS) on Zn deposition and growth morphology and hydrogen evolution and corrosion processes. Integrating the optimized additive-modified electrolyte into a full-cell assembly reveals that the unique combination of additives can reduce protrusion growth with a minimal polarization loss, resulting in an extended cycle life of the advanced Ni–Zn battery of up to 2000 cycles in a deep discharge regime.
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Topological insulator bismuth selenide with a unique cloud-like hollow structure as a bidirectional electrocatalyst for robust lithium–sulfur batteries†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04930B
Lithium–sulfur (Li–S) batteries have attracted widespread attention because of their high energy density, low cost and environmentally friendly nature. Unfortunately, the practical applicability of Li–S batteries is seriously restricted by the shuttle effect and sluggish reaction kinetics of soluble lithium polysulfides (LiPSs). Herein, strong topological insulator (TI) Bi2Se3 and weak TI BiSe with unique cloud-like hollow structures have been rationally synthesized and employed as separator modifiers for Li–S batteries. The strong TI Bi2Se3 possesses abundant active sites, high electrical conductivity, strong chemical adsorption, superior catalytic activity and robust surface states, which significantly accelerates the redox conversion kinetics, mitigates the shuttle effect of LiPSs and improves the sulfur utilization. Consequently, Li–S batteries with strong TI Bi2Se3 modified separators demonstrate impressive practical prospects in terms of high discharge capacity (1568.8 mA h g−1 at 0.1C), remarkable rate capability (866.3 mA h g−1 at 5.0C) and a stable capacity of 524.3 mA h g−1 over 500 cycles at 1C (corresponding to a capacity decay rate of 0.086%). The performance enhancements are further supported by theoretical calculations. This work might provide valuable insights into the delicate design and synthesis of TI materials with desired morphology and structure to boost their performance for energy storage.
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Nanostructured metal oxide heterojunctions for chemiresistive gas sensors
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04953A
Owing to the advantages of the high specific surface area, excellent electronic conduction behavior, and special diffusion pathways originating from nanoscale heterojunctions, there is a need to analyze the representative gaseous biomarkers that contribute to the wide application of nanostructured metal oxide heterojunction-based gas sensors. Herein, we describe different available routes, including electrospinning, chemical/physical vapor deposition, atomic layer deposition, and hydrothermal routes, for optimizing the crystallinity and morphology of heterojunctions, and the effects of the major parameters of these methods on the gas-sensing performance are deeply explored. On the basis of analyzing the correlations among the process–structure properties, the effects of heterojunctions on the elevated gas-sensing properties are mainly manifested in reducing the operating temperature and improving the sensitivity, selectivity, and humidity resistance. The limitations that exist inside the heterojunctions are also highlighted. This review also proposes insights into the limitations and future topics on the utilization of nanostructured metal oxide heterojunctions. Ultimately, it is expected that this study will provide a fundamental theory for breaking through the limitations of the heterojunctions and further promote their application in environmental monitoring, disease diagnosis, and food quality assessment.
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Chemical capacitance measurements reveal the impact of oxygen vacancies on the charge curve of LiNi0.5Mn1.5O4−δ thin films†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05086F
The level of oxygen deficiency δ in high-voltage spinels of the composition LiNi0.5Mn1.5O4−δ (LNMO) significantly influences the thermodynamic and kinetic properties of the material, ultimately affecting the cell performance of the corresponding lithium-ion batteries. This study presents a comprehensive defect chemical analysis of LNMO thin films with oxygen vacancy concentrations of 2.4% and 0.53%, focusing particularly on the oxygen vacancy regime around 4 V versus Li+/Li. A set of electrochemical properties is extracted from impedance measurements as a function of state-of-charge for the full tetrahedral-site regime (3.8 to 4.9 V versus Li+/Li). A defect chemical model (Brouwer diagram) is derived from the data, providing a coherent explanation for all important trends of the electrochemical properties and charge curve. Highly resolved chemical capacitance measurements allow a refining of the defect model for the oxygen vacancy regime, showing that a high level of oxygen deficiency not only impacts the amount of redox active Mn3+/4+, but also promotes the trapping of electrons in proximity to an oxygen vacancy. The resulting stabilisation of Mn3+ thereby mitigates the voltage reduction in the oxygen vacancy regime. These findings offer valuable insights into the complex influence of oxygen deficiency on the performance of lithium-ion batteries based on LNMO.
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Recent progress in polymer nanosheets for photocatalysis
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05435G
Polymers have been considered as promising photocatalysts for energy conversion and environmental remediation, because of their inherent advantages such as adjustable optical and electronic properties as well as abundant active sites. However, it is difficult for polymers without effective design to achieve ideal photocatalytic performance. Compared with bulk polymers, polymer nanosheets obtained by exfoliation have the thickness of single or multiple atomic layers, which possess numerous unique advantages, such as more accessible active sites, shorter carrier transport distances, a prolonged lifetime of photogenerated carriers and the atomic level regulation of the backbone. Therefore extensive efforts have been focused on photocatalysts based on polymer nanosheets, and remarkable progress has been reported. In this review, the principles of photocatalytic water splitting, pollutant degradation and CO2 reduction are briefly introduced. And then recent advances in polymer nanosheets (conjugated microporous polymers, covalent organic frameworks, conjugated triazine frameworks and carbon nitrides) and their heterojunctions in the above-mentioned fields are highlighted. Specifically, the effects of the modification strategy on their light absorption ability, carrier migration, and photocatalytic activity are discussed. Finally, the important challenges and potential opportunities for developing polymer nanosheets and their heterojunctions as high-performance photocatalysts are envisaged. The insights exhibited in this review can provide a useful guidance for the design and development of polymer nanosheet based photocatalysts.
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Flexible nanocellulose-based layered films by crosslinking phosphorus lignin nanoparticles and functionalized boron nitride nanosheets for flame-resistant and thermal conductivity applications†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05636H
The fast growth of micro-flexible electronic devices has increased the amount of heat generated and electronic waste, which has increased the demand for eco-friendly nanocellulose-based composites with great flame resistance and strong thermal conductivity. Nevertheless, creating appropriate thermally conductive fillers and enhancing the flame retardancy of materials based on nanocellulose remain extremely difficult tasks. This study describes the production of extremely in-plane oriented composite films using TEMPO-oxidized nanocellulose (TOCNF) as the matrix, boron nitride nanosheets (50 wt% BNNS@PDA) as the filler for thermal conductivity, and a small number of phosphorus lignin nanoparticles (2 wt% PL) as an auxiliary filler. First, the orderly organization of thermally conductive fillers in the composite film may be achieved using one-step ball milling, stripping, and non-covalent modification of hexagonal boron nitride, offering an efficient thermal conductivity channel to raise thermal conductivity. After filling in PL (2 wt%), due to the highly compact oriented structure and rich flame-retardant functional groups, the thermal conductivity and flame-retardant properties of the composite film are improved at the same time. The final results demonstrate that the composite film exhibits a high thermal conductivity of 23.49 W mK−1. Compared with a pure nanocellulose film, the TOCNF/BNNS@PDA/PL composite film has a better flame retardant effect and thermal stability. In addition, the composite films show satisfactory flexibility and mechanical properties due to their tight structure and strong interfacial interactions. In conclusion, this work provides a feasible solution for the application of nanocellulose-based thermal conductivity and flame-retardant dual-function composites in thermal management applications for next-generation flexible electronic devices.
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Carbon dot engineered membranes for separation – a comprehensive review and current challenges
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03016D
Carbon dots (CDs) are a rapidly emerging class of nanomaterials with remarkable physicochemical properties such as small size, high surface area-to-volume ratio, tunable optical properties and facile functionalization. These properties make CDs highly versatile and attractive for a wide range of applications such as biomedical imaging, drug delivery, photocatalysis, sensing etc. Recently, CDs have shown great potential for use in membrane separation applications, where their zero-dimensional structure, hydrophilicity, tunable surface chemistry, and antimicrobial characteristics are greatly useful. These properties allow for the design of advanced membranes with improved permeability, selectivity, and durability. This review presents a comprehensive overview of the fabrication techniques of CD engineered nanocomposite membranes and effect of CDs on the membrane formation, properties, and membrane separation since the inception of this research domain. An extensive collection of data of fabrication, properties, and application of the CD modified nanocomposite membranes from the reported research studies is provided in a tabular form for easy reference. Finally, the review concludes by discussing the current challenges and providing an outlook on future directions.
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Defect engineering: the role of cationic vacancies in photocatalysis and electrocatalysis
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04947G
Defect engineering is an effective strategy for regulating and controlling the properties of photocatalysts and electrocatalysts. Creating specific catalytic centers allows precise modulation of their electronic and material characteristics, enhancing electron enrichment. Defects generate synergistic unsaturated sites as active catalytic sites for chemisorption and activation in catalysis. This article systematically discusses the role of cationic vacancies in defect engineering, covering aspects such as synthesis methods, testing techniques and applications. It comprehensively summarizes recent research, underscoring applications in hydrogen evolution reactions (HER), oxygen evolution reaction (OER), CO2 reduction reactions (CO2RR) and nitrogen reduction reactions (NRR). In particular, the key role of cationic vacancy defect strategies in various applications is highlighted. Finally, the future opportunities, challenges, and prospects for further development of cation-defect-engineered catalysts are anticipated. The objective of this report is to elucidate the nature of cationic vacancy catalysts and provide valuable insights for designing defective cationic catalysts for various catalytic reactions.
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29174
SCI Journal Division of the Chinese Academy of Sciences
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.90 99 Science Citation Index Science Citation Index Expanded Not
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